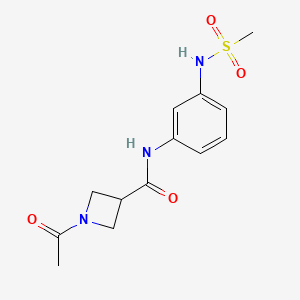

1-acetyl-N-(3-(methylsulfonamido)phenyl)azetidine-3-carboxamide

Description

1-acetyl-N-(3-(methylsulfonamido)phenyl)azetidine-3-carboxamide is a synthetic small molecule characterized by an azetidine ring substituted with an acetyl group at position 1 and a carboxamide moiety at position 2. The phenyl ring attached to the carboxamide features a methylsulfonamido group at the 3-position.

Properties

IUPAC Name |

1-acetyl-N-[3-(methanesulfonamido)phenyl]azetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O4S/c1-9(17)16-7-10(8-16)13(18)14-11-4-3-5-12(6-11)15-21(2,19)20/h3-6,10,15H,7-8H2,1-2H3,(H,14,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEYHKHREDLPYEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC(C1)C(=O)NC2=CC(=CC=C2)NS(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-acetyl-N-(3-(methylsulfonamido)phenyl)azetidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Azetidine Ring: The azetidine ring can be formed through the cyclization of appropriate precursors under high-temperature conditions.

Introduction of the Acetyl Group: The acetyl group can be introduced through acetylation reactions using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Attachment of the Methylsulfonamido Group: The methylsulfonamido group can be introduced through sulfonamide formation reactions using methylsulfonyl chloride and an appropriate amine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-acetyl-N-(3-(methylsulfonamido)phenyl)azetidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

1-acetyl-N-(3-(methylsulfonamido)phenyl)azetidine-3-carboxamide has several scientific research applications:

Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as enzyme inhibitors or receptor modulators.

Materials Science: The compound can be used as a building block for the synthesis of advanced materials, including polymers and coatings with specific properties.

Biological Studies: The compound can be used in biological studies to investigate its effects on various biological pathways and molecular targets.

Mechanism of Action

The mechanism of action of 1-acetyl-N-(3-(methylsulfonamido)phenyl)azetidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analog: 1-acetyl-N-(3-methylpyridin-2-yl)azetidine-3-carboxamide (CAS 1421444-86-1)

- Key Differences: The phenyl ring in the target compound is replaced with a 3-methylpyridin-2-yl group.

- Hypothetical Implications :

Other Carboxamide Derivatives

| Compound Name | CAS Number | Notable Features |

|---|---|---|

| (Z)-N-[2-(Prop-2-enoylamino)ethyl]-3-[3-(trifluoromethyl)phenyl]but-2-enamide | 1436370-19-2 | Contains a trifluoromethylphenyl group, enhancing metabolic stability and lipophilicity. |

| N-(2-methoxyethyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide | 1351613-15-4 | Spirocyclic structure and methoxyethyl group may improve CNS penetration. |

- Sulfonamido vs. Trifluoromethyl Groups :

- Sulfonamido groups (in the target compound) are more polar and may confer stronger target engagement but poorer membrane permeability than trifluoromethyl groups.

Biological Activity

1-acetyl-N-(3-(methylsulfonamido)phenyl)azetidine-3-carboxamide is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the realm of medicinal chemistry. This compound is characterized by its unique structural features, which contribute to its interaction with various biological targets.

Chemical Structure

The molecular formula of this compound can be represented as follows:

- Molecular Formula : C12H14N2O4S

- IUPAC Name : this compound

The biological activity of this compound primarily revolves around its ability to inhibit specific protein kinases and other enzymes involved in cellular signaling pathways. The inhibition of these pathways can lead to a variety of therapeutic effects, including anti-inflammatory and anti-cancer properties.

Protein Kinase Inhibition

Research indicates that this compound exhibits significant inhibitory activity against various protein kinases. For instance, studies have shown that it can effectively inhibit the activity of the DHX9 helicase, which plays a crucial role in RNA metabolism and is implicated in several cancers .

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties. By modulating the expression of pro-inflammatory cytokines, it may help in conditions characterized by chronic inflammation. This is particularly relevant in diseases such as rheumatoid arthritis and inflammatory bowel disease.

Anticancer Potential

In vitro studies have suggested that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspases and the downregulation of anti-apoptotic proteins, leading to increased cell death in malignant cells .

Case Study 1: Inhibition of DHX9

A recent study highlighted the efficacy of this compound in inhibiting DHX9. The compound was shown to bind effectively to the enzyme, resulting in a significant reduction in its helicase activity. This inhibition correlated with decreased proliferation rates in cancer cell lines dependent on DHX9 for growth .

Case Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory effects of this compound. In animal models of inflammation, treatment with this compound resulted in reduced levels of inflammatory markers such as TNF-alpha and IL-6, suggesting its potential use in treating inflammatory disorders .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the methylsulfonamido group or alterations in the azetidine ring can significantly affect its potency and selectivity for various targets.

| Modification | Effect on Activity |

|---|---|

| Methyl group on sulfonamide | Increased binding affinity to target proteins |

| Variation in azetidine substituents | Altered pharmacokinetics and bioavailability |

Q & A

Q. What synthetic strategies are recommended for preparing 1-acetyl-N-(3-(methylsulfonamido)phenyl)azetidine-3-carboxamide?

A two-step approach is commonly employed:

Amination : React 3-(methylsulfonamido)aniline with azetidine-3-carboxylic acid derivatives (e.g., activated esters or acyl chlorides) under basic conditions (e.g., DIPEA in DMF) to form the azetidine-phenyl linkage .

Acetylation : Introduce the acetyl group using acetyl chloride or acetic anhydride in the presence of a catalyst like DMAP.

Critical Note : Monitor reaction progress via TLC or HPLC to avoid over-acetylation, which may lead to byproducts .

Q. How should researchers characterize this compound’s purity and structure?

- Basic Characterization :

- Advanced Techniques :

Q. What in vitro assays are suitable for preliminary bioactivity screening?

- Enzyme Inhibition : Use fluorogenic substrates in kinetic assays (e.g., VEGFR2 inhibition measured via fluorescence quenching at λex/λem = 340/460 nm) .

- Cellular Uptake : Radiolabel the compound (e.g., ¹⁴C-acetyl group) and quantify intracellular accumulation via scintillation counting .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesis?

- Quantum Mechanics (QM) : Perform DFT calculations (e.g., B3LYP/6-31G*) to model transition states and identify optimal solvents (e.g., DMF vs. THF) for aminolysis .

- Machine Learning : Train models on reaction databases (e.g., Reaxys) to predict yield improvements under varying temperatures or catalysts .

Q. How to resolve contradictions in spectroscopic data?

Q. What advanced analytical techniques validate degradation pathways?

Q. How to design in vivo studies for pharmacokinetic profiling?

Q. What strategies improve selectivity in enzyme inhibition assays?

- Kinetic Competition Assays : Co-incubate with known inhibitors (e.g., SU5416 for VEGFR2) to quantify IC50 shifts and assess off-target effects .

- Cryo-EM : Resolve inhibitor-enzyme binding modes at near-atomic resolution to guide structural modifications .

Methodological Resources

Q. Key Experimental Design Frameworks

- DoE (Design of Experiments) : Use Plackett-Burman or Box-Behnken designs to optimize reaction parameters (e.g., molar ratios, solvent polarity) while minimizing experimental runs .

- Response Surface Methodology (RSM) : Model nonlinear relationships between variables (e.g., temperature vs. yield) using central composite designs .

Q. Cross-Disciplinary Applications

- Membrane Technologies : Study the compound’s permeability in artificial lipid bilayers (e.g., PAMPA assays) to assess blood-brain barrier penetration .

- Catalysis : Screen transition-metal catalysts (e.g., Pd/Cu) for coupling reactions involving the sulfonamido group .

Data Contradiction Management

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.